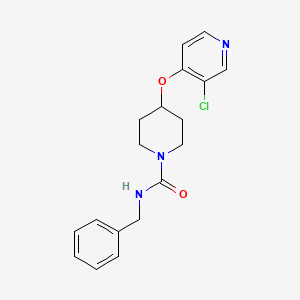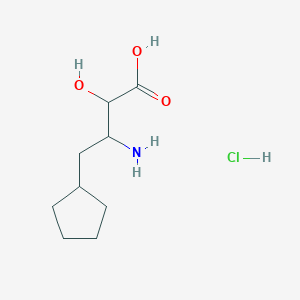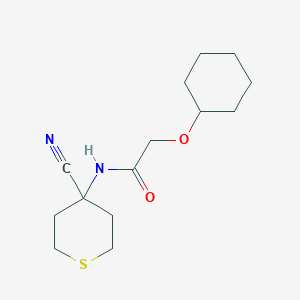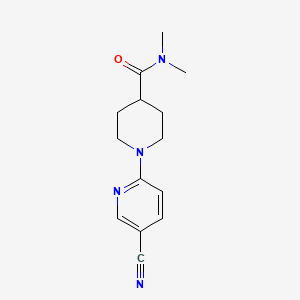![molecular formula C21H15F3N2O B2496232 2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole CAS No. 338791-19-8](/img/structure/B2496232.png)
2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a benzimidazole core substituted with a phenyl group and a trifluoromethylphenylmethoxy group, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole typically involves the condensation of ortho-phenylenediamine with a substituted benzaldehyde. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite in a solvent mixture under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification is typically achieved through crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with new functional groups replacing the trifluoromethyl group.
Aplicaciones Científicas De Investigación
2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiproliferative and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole involves its interaction with specific molecular targets. The compound can bind to and inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or disrupt the function of microbial enzymes, leading to its antiproliferative and antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzimidazole: Lacks the trifluoromethylphenylmethoxy group, which may result in different biological activities.
2-(4-Fluorophenyl)benzimidazole: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in chemical reactivity and biological effects.
2-(4-Chlorophenyl)benzimidazole: Substituted with a chlorine atom, which can alter its pharmacological properties.
Uniqueness
2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole is unique due to the presence of the trifluoromethylphenylmethoxy group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its potent biological activities and make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O/c22-21(23,24)17-10-6-7-15(13-17)14-27-26-19-12-5-4-11-18(19)25-20(26)16-8-2-1-3-9-16/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHVICKGXPMHCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2496151.png)
![5-bromo-N'-[(1E)-ethylidene]-2-hydroxybenzohydrazide](/img/structure/B2496153.png)
![2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496154.png)
![4-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid](/img/structure/B2496155.png)

![4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzaldehyde](/img/structure/B2496158.png)
![5-methyl-N-(3-phenylpropyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2496159.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide](/img/structure/B2496161.png)
![N-Methyl-1-(3-phenyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2496162.png)
![2-cyclopropyl-1-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2496167.png)
![6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496168.png)


